molecular formula C19H17N3O5 B3018508 (Z)-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3-(3,4-dimethoxyphenyl)acrylate CAS No. 454227-26-0

(Z)-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3-(3,4-dimethoxyphenyl)acrylate

Cat. No.: B3018508
CAS No.: 454227-26-0
M. Wt: 367.361
InChI Key: AYSIBKIYQQANTE-NTMALXAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3-(3,4-dimethoxyphenyl)acrylate is a complex organic compound that features a triazine ring fused with a benzene ring, linked to an acrylate moiety

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors, influencing their activity and function .

Biochemical Pathways

The compound may influence various biochemical pathways depending on its targets . For instance, if it targets enzymes involved in signal transduction, it could affect pathways related to cell communication and response to stimuli. The downstream effects would depend on the specific pathway and the role of the target within that pathway.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability . For instance, extreme pH or temperature could affect the compound’s structure and, consequently, its ability to interact with its targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3-(3,4-dimethoxyphenyl)acrylate typically involves multi-step organic reactions. One common approach starts with the preparation of the triazine ring, followed by the introduction of the benzene ring and the acrylate moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(Z)-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3-(3,4-dimethoxyphenyl)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, (Z)-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3-(3,4-dimethoxyphenyl)acrylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. Its structure allows it to bind to specific proteins or nucleic acids, making it useful in drug discovery and development.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with biological targets could lead to the development of new drugs for treating various diseases.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for use in high-performance materials with specific functionalities.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (Z)-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3-(3,4-dimethoxyphenyl)acrylate include other triazine derivatives and acrylate compounds. Examples include:

  • (Z)-4-oxo-3-(4H)-benzo[d][1,2,3]triazinyl)methyl acrylate
  • 3-(3,4-dimethoxyphenyl)acrylic acid
  • Triazine-based polymers

Uniqueness

What sets this compound apart is its unique combination of a triazine ring with an acrylate moiety, providing distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl (Z)-3-(3,4-dimethoxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5/c1-25-16-9-7-13(11-17(16)26-2)8-10-18(23)27-12-22-19(24)14-5-3-4-6-15(14)20-21-22/h3-11H,12H2,1-2H3/b10-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSIBKIYQQANTE-NTMALXAHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)OCN2C(=O)C3=CC=CC=C3N=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\C(=O)OCN2C(=O)C3=CC=CC=C3N=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.